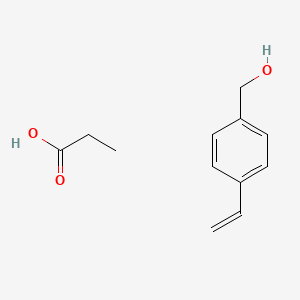
(4-Ethenylphenyl)methanol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)methanol;propanoic acid is an organic compound with the molecular formula C12H16O3 It is a combination of two functional groups: a phenylmethanol group with an ethenyl substituent and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methanol;propanoic acid typically involves the reaction of 4-ethenylbenzyl alcohol with propanoic acid. The reaction can be catalyzed by strong acids such as sulfuric acid to facilitate esterification. The general reaction scheme is as follows:
[ \text{4-Ethenylbenzyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like sulfuric acid or other solid acid catalysts may be employed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 4-Ethenylphenylmethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(4-Ethenylphenyl)methanol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)methanol;propanoic acid involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the propanoic acid group can participate in esterification and amidation reactions. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzoic acid: Similar structure but lacks the methanol group.
Phenylpropanoic acid: Similar structure but lacks the ethenyl group.
Uniqueness
(4-Ethenylphenyl)methanol;propanoic acid is unique due to the presence of both an ethenyl group and a propanoic acid group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications.
Properties
CAS No. |
143717-66-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(4-ethenylphenyl)methanol;propanoic acid |
InChI |
InChI=1S/C9H10O.C3H6O2/c1-2-8-3-5-9(7-10)6-4-8;1-2-3(4)5/h2-6,10H,1,7H2;2H2,1H3,(H,4,5) |
InChI Key |
WYEVIHXJZAXROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C=CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


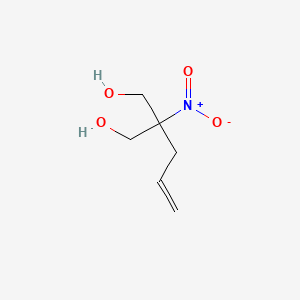
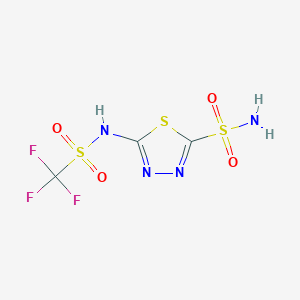

![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
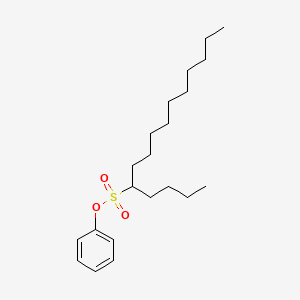
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
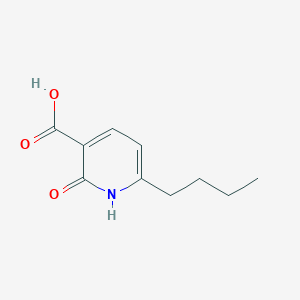
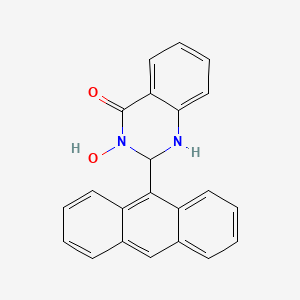
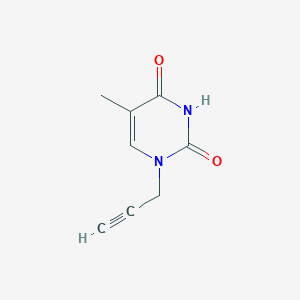
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
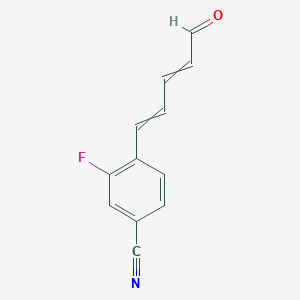
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
